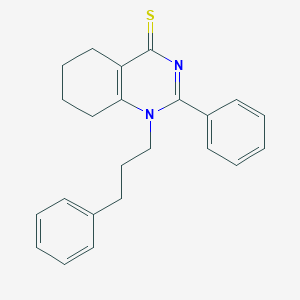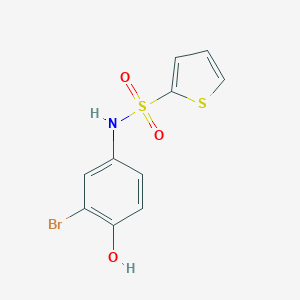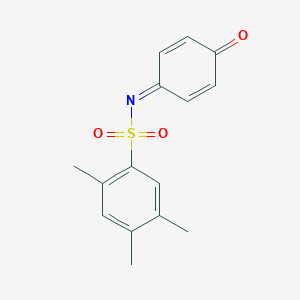
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(mesitylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(mesitylsulfonyl)acetamide, also known as AMBSA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The compound was first synthesized in 2015 by a group of researchers at the University of California, San Diego. Since then, it has been studied extensively for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(mesitylsulfonyl)acetamide is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, this compound can alter gene expression patterns and potentially prevent or treat diseases such as cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, this compound has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(mesitylsulfonyl)acetamide in lab experiments is its unique properties. As a novel compound, it has not been extensively studied, which makes it a potentially valuable tool for researchers. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which can be a limitation for some labs.
Orientations Futures
There are a number of potential future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(mesitylsulfonyl)acetamide. One area of interest is in the development of new cancer treatments. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer drugs. In addition, research on the neuroprotective properties of this compound may lead to the development of new treatments for neurological disorders. Overall, the unique properties of this compound make it a promising candidate for further research in a variety of scientific fields.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(mesitylsulfonyl)acetamide involves a multi-step process that starts with the reaction of 2-methyl-1,3-benzodioxole with acetic anhydride to form 3-acetyl-2-methyl-1,3-benzodioxole. This intermediate is then reacted with mesitylsulfonyl chloride and sodium acetate to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(mesitylsulfonyl)acetamide has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Formule moléculaire |
C22H23NO5S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C22H23NO5S/c1-12-9-13(2)22(14(3)10-12)29(26,27)23(17(6)25)18-7-8-20-19(11-18)21(15(4)24)16(5)28-20/h7-11H,1-6H3 |
Clé InChI |
OWYPAYVFCQDKPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)

![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)

![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)


![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
